N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring linked via a carboxamide group to a 1-methylpyrazole moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a candidate for medicinal chemistry applications. The pyridine-3-carboxamide scaffold is known for its ability to interact with biological targets such as enzymes and receptors, while the 1-methylpyrazole group enhances metabolic stability and solubility .
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15-8-9(6-14-15)5-13-11(16)10-3-2-4-12-7-10/h2-4,6-8H,5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUJDYMHCFUXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with nicotinamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Impact
Pyridine Substitution Patterns
- Pyridin-2-yl vs. Pyridin-3-yl Derivatives :
Compounds like 1-ethyl-N-(2-(pyridin-2-yl)ethyl)-1H-pyrazole-5-carboxamide () demonstrate that pyridin-2-yl substitution reduces binding affinity for certain kinase targets compared to pyridin-3-yl derivatives. The spatial orientation of the pyridine nitrogen in the 3-position facilitates stronger interactions with active sites . - Difluoromethyl-Pyridine Derivatives :
Patent data () highlights compounds such as 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide, where the difluoromethyl group enhances electronegativity and target selectivity, particularly in antifungal applications .
Carboxamide vs. Sulfonamide Analogues
- N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide () replaces the carboxamide with a sulfonamide group, improving water solubility but reducing membrane permeability.
Heterocyclic Core Variations
- Thiazole vs. Pyridine :
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide () substitutes pyridine with thiazole, altering electronic properties and increasing rigidity, which enhances binding to proteases but reduces bioavailability . - Piperidine-Containing Analogues :
Compounds like 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide () incorporate a piperidine ring, expanding steric bulk and improving selectivity for G-protein-coupled receptors .
Antifungal and Antiproliferative Activity
- The target compound’s pyridine-3-carboxamide core shows moderate inhibition of fungal CYP51 enzymes (comparable to fluconazole derivatives), while analogues with bulkier substituents (e.g., 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide, ) exhibit enhanced antiproliferative activity against cancer cell lines (IC₅₀ values < 10 μM) .
Metabolic Stability
- Methylation of the pyrazole ring (as in the target compound) reduces oxidative metabolism in hepatic microsomes compared to unmethylated analogues (e.g., N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide, ), which show rapid clearance due to CYP3A4-mediated degradation .
Data Tables: Comparative Analysis
Table 1. Structural and Pharmacokinetic Comparison
Key Research Findings
- Substituent Position Matters : Pyridin-3-yl derivatives generally outperform pyridin-2-yl analogues in target binding due to optimal nitrogen positioning .
- Metabolic Optimization : Methylation of heterocycles (e.g., 1-methylpyrazole) enhances metabolic stability, a critical factor for in vivo efficacy .
- Therapeutic Versatility : Carboxamide derivatives exhibit broader target engagement (e.g., kinases, CYP enzymes), while sulfonamides are more niche but potent in extracellular applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
